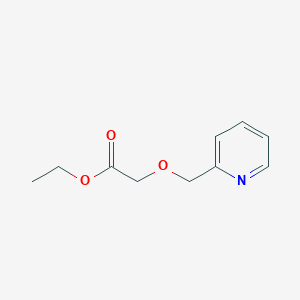

Ethyl 2-(2-pyridinylmethoxy)acetate

カタログ番号:

B8367697

CAS番号:

91012-58-7

分子量:

195.21 g/mol

InChIキー:

ORHFXIRGPJAIJB-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Ethyl 2-(2-pyridinylmethoxy)acetate is an organic compound featuring a pyridine ring substituted with a methoxymethylacetate group. Its structure combines a pyridine moiety (a six-membered aromatic ring with one nitrogen atom) linked via a methyleneoxy bridge to an ethyl acetate group.

特性

CAS番号 |

91012-58-7 |

|---|---|

分子式 |

C10H13NO3 |

分子量 |

195.21 g/mol |

IUPAC名 |

ethyl 2-(pyridin-2-ylmethoxy)acetate |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(12)8-13-7-9-5-3-4-6-11-9/h3-6H,2,7-8H2,1H3 |

InChIキー |

ORHFXIRGPJAIJB-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)COCC1=CC=CC=N1 |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Functional Comparisons

Key Findings from Research

- Synthesis Methods: Ethyl 2-(pyridinylmethoxy)acetate derivatives are typically synthesized via nucleophilic substitution or esterification. For example, thioether analogs like Ethyl 2-(pyrimidin-2-ylthio)acetate are prepared by reacting mercaptopyrimidines with ethyl chloroacetate under basic conditions . The absence of direct evidence for the target compound’s synthesis suggests analogous methods involving 2-pyridinylmethanol and ethyl bromoacetate.

- Functional Group Impact: The methoxy bridge in this compound enhances steric bulk and polarity compared to simpler pyridyl acetates (e.g., Ethyl 2-(pyridin-2-yl)acetate) . This may influence solubility and binding affinity in drug-receptor interactions.

- This underscores the need for rigorous toxicity profiling of pyridine-acetate derivatives.

Pharmacological Applications :

- Pyridinylmethoxyacetates are utilized in prodrug design. For instance, Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS 1393566-89-6) is a key intermediate in Proxymetacaine synthesis .

- Thioether variants (e.g., pyrimidin-2-ylthioacetates) show promise as antimicrobial agents due to their ability to disrupt bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。